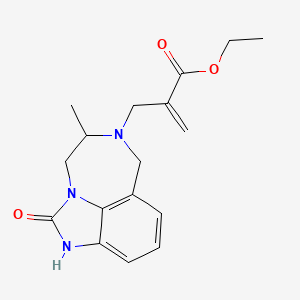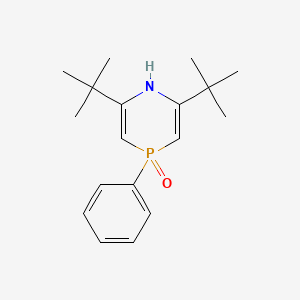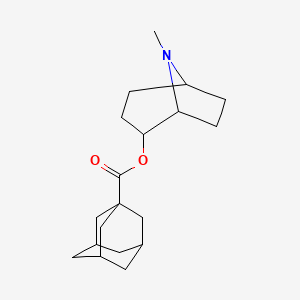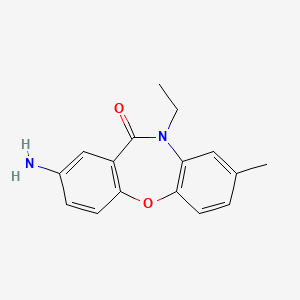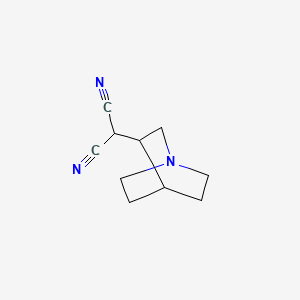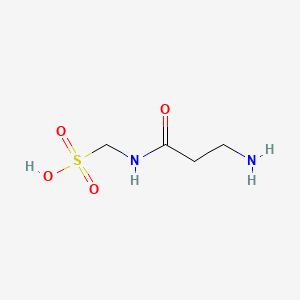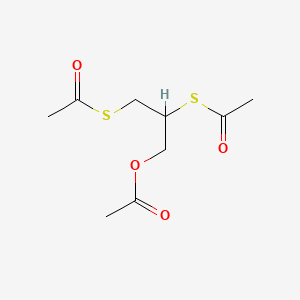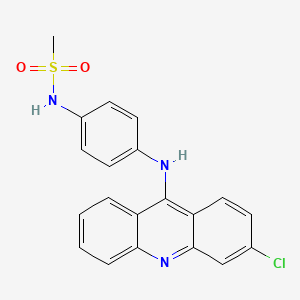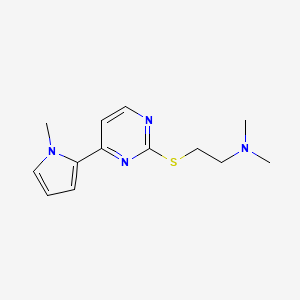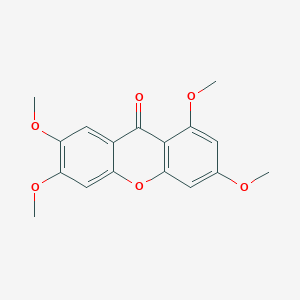![molecular formula C9H13BrO2 B12798300 7-Bromobicyclo[2.2.1]hept-2-yl acetate CAS No. 10389-63-6](/img/structure/B12798300.png)
7-Bromobicyclo[2.2.1]hept-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 110579: is a chemical compound identified by the National Cancer Institute’s Developmental Therapeutics Program It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NSC 110579 involves multiple steps, starting with the preparation of the core structure. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of NSC 110579 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: NSC 110579 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification. Conditions such as temperature, solvent, and catalyst choice are crucial for successful reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, NSC 110579 is used as a building block for synthesizing more complex molecules
Biology: Biologically, NSC 110579 is studied for its potential interactions with biological macromolecules. Researchers investigate its binding affinity to proteins, nucleic acids, and other biomolecules to understand its potential as a therapeutic agent or biochemical tool.
Medicine: In medicine, NSC 110579 is explored for its potential therapeutic effects. Studies focus on its ability to modulate biological pathways, inhibit specific enzymes, or interact with cellular receptors. These properties make it a candidate for drug development and disease treatment.
Industry: Industrially, NSC 110579 is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of industrial catalysts, improve the efficiency of chemical reactions, and contribute to the production of high-value chemicals.
Wirkmechanismus
The mechanism of action of NSC 110579 involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
NSC 727357: Another compound studied for its potential therapeutic effects, particularly in cancer treatment.
Paclitaxel: A well-known chemotherapeutic agent with a different mechanism of action but similar applications in cancer therapy.
Uniqueness: NSC 110579 is unique due to its specific chemical structure and properties, which differentiate it from other compounds
Conclusion
NSC 110579 is a compound of significant interest in the scientific community Its unique properties and potential applications in chemistry, biology, medicine, and industry make it a valuable subject of study
Eigenschaften
CAS-Nummer |
10389-63-6 |
|---|---|
Molekularformel |
C9H13BrO2 |
Molekulargewicht |
233.10 g/mol |
IUPAC-Name |
(7-bromo-2-bicyclo[2.2.1]heptanyl) acetate |
InChI |
InChI=1S/C9H13BrO2/c1-5(11)12-8-4-6-2-3-7(8)9(6)10/h6-9H,2-4H2,1H3 |
InChI-Schlüssel |
DPSPXRTZVZNQIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CC2CCC1C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


